2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Overview
Description
“2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a chemical compound . It is a boric acid ester intermediate with a benzene ring . The compound is often used in the organic synthesis of drugs .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structure of the compound is further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are revealed through the molecular electrostatic potential and frontier molecular orbitals of the title compounds investigated by DFT .Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound under consideration is closely related to boric acid ester intermediates with benzene rings, which have been synthesized through multi-step substitution reactions. The structural properties of similar compounds have been confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations align with the crystallographic data, providing insights into the conformational stability and electronic properties of such molecules. These studies are crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Huang et al., 2021).
Material Science and Sensor Development
Compounds with the 2-chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide framework are being explored for their potential in material science, particularly in the development of organic thin-film fluorescence probes. These probes are of interest for detecting explosive materials, specifically hydrogen peroxide vapor, a signature compound of peroxide-based explosives. The introduction of functional groups to the boron ester framework has shown to significantly enhance the deboronation velocity, improving the sensitivity and response time of these sensors to hydrogen peroxide vapor (Fu et al., 2016).
Pharmacological Research
While the direct pharmacological applications of this compound are not highlighted in the available literature, related compounds have been investigated for their biological activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity, suggesting a potential avenue for drug development (Sunder & Maleraju, 2013).
Environmental and Toxicological Studies
Compounds structurally related to this compound, such as chloroacetamide herbicides, have been the subject of toxicological and environmental metabolism studies. These investigations reveal the metabolic pathways of such compounds in human and rat liver microsomes, contributing to a better understanding of their environmental fate and potential human health impacts (Coleman et al., 2000).
Future Directions
Boric acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . In addition, arylboronic acid is economical and easy to obtain, and it is stable to water and air . It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications . Therefore, the future directions of this compound could be in these areas.
Mechanism of Action
Target of Action
Similar compounds have been found to act as flap (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .
Biochemical Pathways
Given its potential role as a flap regulator, it may influence the 5-lipoxygenase pathway, which plays a crucial role in the production of leukotrienes, bioactive lipids that contribute to inflammatory responses .
Result of Action
If the compound acts as a flap regulator, it may influence the production of leukotrienes, potentially affecting inflammatory responses .
Properties
IUPAC Name |
2-chloro-N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClFNO3/c1-13(2)14(3,4)21-15(20-13)9-5-6-10(17)11(7-9)18-12(19)8-16/h5-7H,8H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPAHMLESDKNDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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